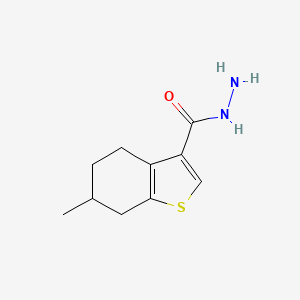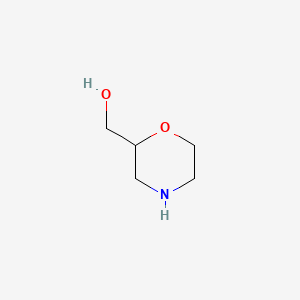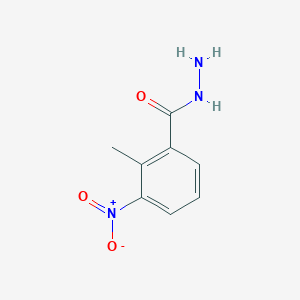
3-(Trifluoromethyl)pyrrolidine
Vue d'ensemble
Description
“3-(Trifluoromethyl)pyrrolidine” is a chemical compound that belongs to the class of organic compounds known as pyrrolidines . Pyrrolidines are compounds containing a pyrrolidine ring, which is a five-membered saturated ring with one nitrogen atom and four carbon atoms .
Synthesis Analysis
The synthesis of “3-(Trifluoromethyl)pyrrolidine” and its derivatives has been a topic of interest in the agrochemical and pharmaceutical industries . The synthesis process involves the use of a catalyst and specific reaction conditions . For instance, one method involves the reaction of trifluoroethylamine-derived ketimine with 2-enals, which results in α-trifluoromethyl pyrrolidines bearing three contiguous stereogenic centers .
Molecular Structure Analysis
The molecular structure of “3-(Trifluoromethyl)pyrrolidine” consists of a five-membered pyrrolidine ring with a trifluoromethyl group attached . The structure has been characterized by various techniques such as IR, 1H NMR, 13C NMR, and MS, and confirmed by X-ray diffraction .
Chemical Reactions Analysis
The chemical reactions involving “3-(Trifluoromethyl)pyrrolidine” are influenced by the unique physicochemical properties of the fluorine atom and the characteristics of the pyrrolidine moiety . For instance, the reaction of trifluoroethylamine-derived ketimine with 2-enals gives α-trifluoromethyl pyrrolidines .
Applications De Recherche Scientifique
Agrochemical Applications
“3-(Trifluoromethyl)pyrrolidine” and its derivatives play a crucial role in the agrochemical industry. The major use of these derivatives is in the protection of crops from pests .
Crop Protection: Fluazifop-butyl was the first derivative introduced to the agrochemical market. Since then, more than 20 new derivatives containing “3-(Trifluoromethyl)pyrrolidine” have acquired ISO common names . These compounds are used extensively for crop protection.
Pest Control: The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety in “3-(Trifluoromethyl)pyrrolidine” make it effective in controlling pests .
Pharmaceutical Applications
“3-(Trifluoromethyl)pyrrolidine” and its derivatives also find applications in the pharmaceutical and veterinary industries .
Drug Development: Five pharmaceutical and two veterinary products containing the “3-(Trifluoromethyl)pyrrolidine” moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Biological Activities: The biological activities of these derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
While these are the major applications found in the literature, it is expected that many novel applications of “3-(Trifluoromethyl)pyrrolidine” will be discovered in the future .
Safety and Hazards
Safety data sheets indicate that “3-(Trifluoromethyl)pyrrolidine” is a flammable solid and can be harmful if swallowed . It can cause skin and eye irritation and may cause respiratory irritation . It is advised to handle this compound with appropriate personal protective equipment and to use it only in a well-ventilated area or outdoors .
Orientations Futures
Mécanisme D'action
Target of Action
Pyrrolidine derivatives have been reported to interact with various biological targets . For instance, some pyrrolidine derivatives show excellent potency towards RORγt , a nuclear receptor involved in immune response and inflammation .
Mode of Action
The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Pyrrolidine derivatives have been associated with various biological activities, suggesting their involvement in multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules like pyrrolidine is known to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
The biological activities of trifluoromethylpyridine (tfmp) derivatives, which include 3-(trifluoromethyl)pyrrolidine, are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Action Environment
The development of fluorinated organic chemicals, including 3-(trifluoromethyl)pyrrolidine, is becoming an increasingly important research topic .
Propriétés
IUPAC Name |
3-(trifluoromethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3N/c6-5(7,8)4-1-2-9-3-4/h4,9H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWXUWGQMOEJJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30408893 | |
| Record name | 3-(trifluoromethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)pyrrolidine | |
CAS RN |
644970-41-2 | |
| Record name | 3-(trifluoromethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is a key synthetic route to obtain 3-(Trifluoromethyl)pyrrolidine derivatives?
A1: The research article [] describes a synthetic method for obtaining disubstituted 3-(Trifluoromethyl)pyrrolidines. This involves a 1,3-dipolar cycloaddition reaction between N-benzylazomethine ylide and various 3,3,3-trifluoropropene derivatives, including the alpha-sulfide, sulfoxide, and sulfone. This reaction results in the formation of the desired pyrrolidine ring system with the trifluoromethyl group incorporated at the 3-position.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N,N'-Bis[2-(chloroacetamido)ethyl]-N,N'-dimethylrhodamine](/img/structure/B1335929.png)

![3-[(Thien-2-ylcarbonyl)amino]propanoic acid](/img/structure/B1335933.png)

![2-[4-(Trifluoromethyl)phenyl]propanedial](/img/structure/B1335940.png)
![[4-(3-Thiophen-2-ylprop-2-enoyl)phenyl] methanesulfonate](/img/structure/B1335945.png)
![5-Bromo-2-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B1335947.png)





![5,6-Dibromo-1H-benzo[d]imidazole](/img/structure/B1335967.png)